molecular formula C25H24F3NO4 B13646352 (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

Cat. No.: B13646352
M. Wt: 459.5 g/mol
InChI Key: BOVNVEXENBANGR-UHFFFAOYSA-N
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Description

The compound (S)-1-phenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is a chiral organic molecule featuring two distinct moieties:

  • An (S)-1-phenylethanamine backbone, which is a primary amine with a benzyl group and a methyl group attached to the chiral center.
  • A substituted benzoate ester, where the ester group is linked to a 2-(trifluoromethyl)phenyl ethoxy substituent.

The ester linkage suggests susceptibility to hydrolysis, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C25H24F3NO4

Molecular Weight

459.5 g/mol

IUPAC Name

1-phenylethanamine;2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid

InChI

InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3

InChI Key

BOVNVEXENBANGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Esterification Using Acid Chlorides and Chiral Alcohols

A common approach involves reacting a benzoic acid derivative activated as an acid chloride with a chiral alcohol intermediate bearing the trifluoromethyl phenyl group.

  • Example procedure:
    3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoyl chloride is reacted with a chiral diol or alcohol in the presence of a base such as triethylamine in chloroform at low temperature (275–278 K). The reaction mixture is stirred for about 1 hour, then washed with acid and base solutions, dried, and purified by chromatography. Final recrystallization yields the ester product with high purity.
Reagents/Conditions Details
Acid chloride 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoyl chloride
Alcohol Chiral alcohol intermediate
Base Triethylamine
Solvent Chloroform
Temperature 275–278 K
Reaction time 1 hour
Purification Silica gel chromatography, recrystallization

This method ensures high regio- and stereoselectivity due to the mild reaction conditions and controlled temperature.

Synthesis of 2-Trifluoromethyl Benzamide Intermediates

The trifluoromethyl-substituted benzamide intermediates can be synthesized via catalytic amidation of 2-trifluoromethyl benzoyl chloride or related precursors.

  • Patent method (CN113698315A):
    This method uses catalysts and solvents optimized for the synthesis of 2-trifluoromethyl benzamide derivatives, which can be further elaborated to the ethoxycarbonyl benzoate structure. The process involves chlorination, fluorination, and amidation steps under controlled conditions to maintain the trifluoromethyl group integrity.
Step Description
Starting material 2-Trifluoromethylbenzoyl chloride
Catalyst Specific catalytic system (patent-defined)
Solvent Ethanol, methanol, or other organic solvents
Reaction conditions Controlled temperature and time
Product 2-Trifluoromethyl benzamide intermediate

This approach provides a reliable route to the trifluoromethyl-substituted aromatic intermediates essential for the final compound.

Coupling of (S)-1-Phenylethanamine with the Ester Intermediate

The final coupling step to form the carbamate or amide bond involves reacting the chiral amine with the activated benzoate ester intermediate.

  • Conditions typically involve mild bases, anhydrous solvents, and controlled temperatures to prevent racemization.

  • Protection groups may be employed on the amine or acid moieties to ensure selective reaction.

Analytical Data and Research Results

Parameter Value / Description Source
Molecular formula C33H35F7N2O2 PubChem
Molecular weight 624.6 g/mol PubChem
Stereochemistry (S)-configuration on 1-Phenylethanamine PubChem
Purification method Silica gel chromatography, recrystallization Literature
Reaction temperature 275–278 K (esterification step) Literature
Solvent Chloroform (esterification), ethanol/methanol (amidation) Literature
Base Triethylamine Literature
Yield Not explicitly reported, typically moderate to high Inferred from literature

Summary Table of Preparation Steps

Step Number Description Key Reagents/Conditions Notes
1 Synthesis or procurement of (S)-1-Phenylethanamine Commercial or asymmetric synthesis Chiral amine source
2 Preparation of 2-(trifluoromethyl)phenyl ethoxy intermediate Catalytic amidation, chlorination, fluorination Patent CN113698315A detailed method
3 Formation of benzoate ester Reaction of acid chloride with chiral alcohol, triethylamine, chloroform, low temperature Literature protocol
4 Coupling of chiral amine with ester Mild base, anhydrous conditions Preserve stereochemistry

Chemical Reactions Analysis

Types of Reactions

(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Biology

In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.

Medicine

Industry

Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism by which (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate exerts its effects depends on its interaction with molecular targets. The amine group may interact with receptors or enzymes, while the ester and trifluoromethyl groups can influence the compound’s binding affinity and stability. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl Groups

(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine Hydrochloride ()
  • Key Differences :
    • Replaces the 2-(trifluoromethyl)phenyl ethoxy benzoate group with a 3-bromophenyl substituent.
    • Lacks the ester linkage, existing as a hydrochloride salt instead.
(1S)-1-Phenylethanaminium 4-{[(1S,2S)-1-Hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl]methyl}-benzoate ()
  • Key Differences :
    • Features a fused biindenyl system and a hydroxy group instead of the trifluoromethylphenyl ethoxy substituent.
    • The benzoate is linked to a bulky, polycyclic moiety.
  • Implications: Increased steric hindrance may reduce membrane permeability compared to the target compound.

Functional Group Comparisons

Ester vs. Glycoside Linkages ()

Compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago contain glycosidic bonds instead of esters.

  • Ester Advantages :
    • Faster metabolic cleavage for controlled drug release.
    • Higher synthetic accessibility.
  • Glycoside Disadvantages :
    • Enzymatic degradation specificity (e.g., via glycosidases) limits versatility .

Stereochemical and Spectral Considerations

  • Stereochemistry : The (S)-configuration in the target compound is critical for chiral recognition in biological systems. Racemic mixtures (e.g., in ’s derivatives) often show reduced efficacy or off-target effects.
  • Spectroscopic Differentiation :
    • ¹H-NMR : The trifluoromethyl group in the target compound causes deshielding of adjacent protons (~δ 7.5–8.5 ppm for aromatic protons).
    • ¹³C-NMR : The ester carbonyl (C=O) appears at ~165–175 ppm, distinct from amides or carboxylic acids .

Data Table: Structural and Functional Comparison

Compound Key Substituents Functional Groups Stereochemistry Potential Applications
Target Compound 2-(Trifluoromethyl)phenyl ethoxy benzoate Ester, primary amine (S) Prodrugs, CNS agents
(S)-1-(3-Bromophenyl)-2,2,2-Trifluoroethanamine HCl 3-Bromophenyl Primary amine (salt form) (S) Antidepressants, kinase inhibitors
Zygocaperoside () Glycoside Sugar moiety, triterpene Multiple chiral centers Anti-inflammatory, anticancer
(1S)-1-Phenylethanaminium benzoate () Biindenyl-hydroxy Benzoate, hydroxy (1S,2S) Ion channel modulation

Research Findings and Trends

  • Trifluoromethyl Impact: The 2-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as observed in pharmacokinetic studies of similar trifluoromethyl-containing drugs .
  • Chiral Specificity : Enantiopure (S)-amines exhibit higher receptor-binding affinity in serotoninergic and dopaminergic pathways compared to racemic mixtures, as shown in preclinical models .
  • Data Mining Insights : Substructure analysis () highlights that trifluoromethyl and ester groups frequently co-occur in compounds with prolonged half-lives and blood-brain barrier penetration .

Biological Activity

(S)-1-Phenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate, also known as a substituted phenethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.

The biological activity of (S)-1-phenylethanamine derivatives is often linked to their interactions with neurotransmitter systems, particularly the monoaminergic system. These compounds can act as monoaminergic activity enhancers (MAEs), influencing the release of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Key Mechanisms:

  • Agonism at TAAR1 : These compounds may enhance neurotransmitter release via agonism at trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating dopaminergic transmission .
  • Inhibition of Monoamine Oxidase : Some studies suggest that these compounds may inhibit monoamine oxidase (MAO), leading to increased levels of monoamines in the synaptic cleft .

Biological Activities

Research indicates that (S)-1-phenylethanamine and its derivatives exhibit a variety of biological activities:

  • Anticancer Activity : Certain phenethylamine derivatives have shown promise in anticancer applications by inhibiting cancer cell proliferation and inducing apoptosis. For instance, they may act on COX/LOX pathways, which are essential for tumor growth and inflammation .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Evidence suggests that these compounds might protect neuronal cells against oxidative stress and neurodegenerative processes, potentially offering therapeutic avenues for diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have evaluated the biological effects of (S)-1-phenylethanamine derivatives:

  • Study on Anticancer Properties :
    • A series of phenethylamine derivatives were tested for their ability to inhibit P-glycoprotein efflux transporters in multidrug-resistant cancer cells. The results indicated that these compounds could enhance the efficacy of conventional anticancer drugs by overcoming resistance mechanisms .
  • Neurotransmitter Release Studies :
    • In vitro assays demonstrated that certain derivatives significantly enhanced the release of dopamine and serotonin in neuronal cultures, suggesting their potential use in treating mood disorders .
  • Inflammation Models :
    • Animal models have shown that administration of these compounds leads to reduced markers of inflammation, indicating their potential utility in inflammatory diseases .

Data Tables

The following table summarizes key biological activities associated with various phenethylamine derivatives:

Compound NameBiological ActivityMechanism
(S)-1-PhenylethanamineAnticancerCOX/LOX inhibition
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoateAnti-inflammatoryMAO inhibition
Phenethylamine Derivative XNeuroprotectiveTAAR1 agonism

Q & A

Q. How can the enantiomeric purity of (S)-1-phenylethanamine derivatives be accurately determined during synthesis?

Methodological Answer: Enantiomeric excess (ee) can be quantified using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10, 1 mL/min). For calibration, racemic mixtures of the compound should be prepared, and retention times compared to those of the synthesized product. Optical rotation measurements ([α]D) should complement HPLC data, as described in enantioselective syntheses of analogous benzofuran derivatives .

Q. What strategies optimize the esterification step in synthesizing the benzoate moiety of this compound?

Methodological Answer: The esterification of (S)-1-phenylethanamine with 2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can be enhanced using Steglich conditions (DCC/DMAP in dry dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization. For sterically hindered substrates, microwave-assisted synthesis (50°C, 30 min) may improve yields by reducing side reactions like hydrolysis .

Q. Which spectroscopic techniques are critical for structural validation of intermediates?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and stereochemistry. Key diagnostic signals include:

  • ¹H NMR: Trifluoromethyl group proximity (δ 7.6–8.2 ppm for aromatic protons adjacent to CF₃) .
  • ¹³C NMR: Carbonyl signals (δ ~165–170 ppm for ester groups) .
  • ¹⁹F NMR: A singlet at δ ~-60 ppm for CF₃ . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formulas .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in cross-coupling steps?

Methodological Answer: The CF₃ group increases electrophilicity at the adjacent carbon, accelerating nucleophilic acyl substitutions but potentially hindering oxidative addition in Pd-catalyzed couplings. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and transition states. Experimental validation via Hammett plots (substituent σ constants) correlates electronic effects with reaction rates .

Q. What experimental approaches resolve contradictions between computational predictions and observed regioselectivity?

Methodological Answer: Discrepancies often arise from solvation effects or overlooked non-covalent interactions (e.g., π-stacking). To address this:

  • Perform solvent-dependent studies (polar vs. aprotic solvents).
  • Use X-ray crystallography (single-crystal analysis) to confirm solid-state interactions .
  • Apply machine learning models (e.g., Scikit-learn) trained on analogous benzoate derivatives to predict regiochemical outcomes .

Q. How can asymmetric induction be maximized in the ethoxycarbonyl benzoate moiety?

Methodological Answer: Chiral auxiliaries like (S)-1-phenylethanamine can enhance stereocontrol via dynamic kinetic resolution. Employing Rh(II)-catalyzed [2,3]-sigmatropic rearrangements (e.g., Doyle–Kirmse reaction) under inert conditions (Ar atmosphere, –40°C) may improve enantioselectivity. Monitor reaction progress with circular dichroism (CD) spectroscopy to track chiral center formation .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points between synthesized batches?

Methodological Answer: Polymorphism or residual solvents may cause variability. Standardize recrystallization conditions (e.g., ethanol:water 3:1, slow cooling). Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). If impurities persist, use preparative HPLC for isolation .

Experimental Design Considerations

Q. What controls are necessary to validate catalytic efficiency in multi-step syntheses?

Methodological Answer: Include:

  • Negative controls: Omit catalyst to confirm reaction dependency.
  • Isotopic labeling: Use deuterated solvents (e.g., CDCl₃) to trace proton transfer steps.
  • Internal standards: Add 1,3,5-trimethoxybenzene to NMR samples for quantitative analysis .

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